![molecular formula C75H139N3O16S4 B10855814 2-[3-[3-[3-[Bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate](/img/structure/B10855814.png)
2-[3-[3-[3-[Bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4A3-SC8 is a modular degradable dendrimer that has shown significant potential in extending the survival of aggressive liver cancer models . It is an ionizable cationic lipid with a molecular formula of C75H139N3O16S4 and a molecular weight of 1467.18 . This compound is primarily used in the preparation of lipid nanoparticles for the delivery of small RNAs and other therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4A3-SC8 involves the growth of dendrimers through orthogonal reactions . The base formulation for lipid nanoparticles containing 4A3-SC8 includes other lipids such as DOPE, cholesterol, and DMG-PEG in specific molar ratios . The preparation of selective organ-targeting lipid nanoparticles using 4A3-SC8 can be achieved through various methods, including pipette, vortex, and microfluidic mixing .
Industrial Production Methods: Industrial production of 4A3-SC8 involves scalable synthetic chemistry and established engineering formulation methods . The synthesis of ionizable cationic lipids like 4A3-SC8 requires 4-6 days, while the formulation of lipid nanoparticles can be completed within several hours . The characterization of these nanoparticles can be done within 24 hours, and in vitro/in vivo evaluation studies may take 1-14 days depending on the design and application .
Chemical Reactions Analysis
Types of Reactions: 4A3-SC8 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for the preparation and modification of lipid nanoparticles.
Common Reagents and Conditions: Common reagents used in the reactions involving 4A3-SC8 include ethanol, chloroform, and other solvents . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability and efficacy of the compound .
Major Products Formed: The major products formed from the reactions involving 4A3-SC8 are lipid nanoparticles that can encapsulate therapeutic agents such as small RNAs and other nucleic acids .
Scientific Research Applications
4A3-SC8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . It is used in the preparation of lipid nanoparticles for the delivery of small RNAs, which can extend survival in aggressive liver cancer models . Additionally, 4A3-SC8 has been used in gene editing applications, where it enables precise homologous double-strand repair in vivo . The compound’s ability to target specific organs and tissues makes it valuable for therapeutic nucleic acid delivery and the development of genetic medicines .
Mechanism of Action
The mechanism of action of 4A3-SC8 involves its role as an ionizable cationic lipid that facilitates the delivery of therapeutic agents to specific organs and tissues . The compound forms lipid nanoparticles that can encapsulate small RNAs and other nucleic acids, enabling their delivery to target cells . The molecular targets and pathways involved include the accumulation of small RNAs in the liver, spleen, and kidneys, leading to the knockdown of specific genes .
Comparison with Similar Compounds
4A3-SC8 is unique due to its modular degradable dendrimer structure and its ability to form lipid nanoparticles for targeted delivery . Similar compounds include other ionizable cationic lipids such as 4A3-Far and 4A3-Cit, which also form lipid nanoparticles for RNA delivery . These compounds differ in their lipid structures and the efficiency of their delivery mechanisms .
List of Similar Compounds:- 4A3-Far
- 4A3-Cit
- Lipid C24
- 93-O17S
- YSK05
- 18:1 TAP (DOTAP)
- 306Oi10
- ALC-0159
Properties
Molecular Formula |
C75H139N3O16S4 |
|---|---|
Molecular Weight |
1467.2 g/mol |
IUPAC Name |
2-[3-[3-[3-[bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate |
InChI |
InChI=1S/C75H139N3O16S4/c1-10-14-18-22-26-30-56-95-60-64(5)72(83)91-52-48-87-68(79)36-44-77(45-37-69(80)88-49-53-92-73(84)65(6)61-96-57-31-27-23-19-15-11-2)42-34-40-76(9)41-35-43-78(46-38-70(81)89-50-54-93-74(85)66(7)62-97-58-32-28-24-20-16-12-3)47-39-71(82)90-51-55-94-75(86)67(8)63-98-59-33-29-25-21-17-13-4/h64-67H,10-63H2,1-9H3 |
InChI Key |
HMIDEMNFLBUNTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCC(C)C(=O)OCCOC(=O)CCN(CCCN(C)CCCN(CCC(=O)OCCOC(=O)C(C)CSCCCCCCCC)CCC(=O)OCCOC(=O)C(C)CSCCCCCCCC)CCC(=O)OCCOC(=O)C(C)CSCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


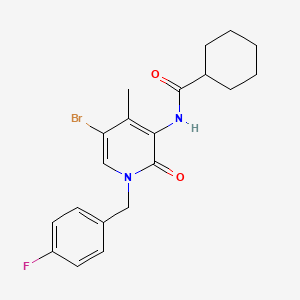
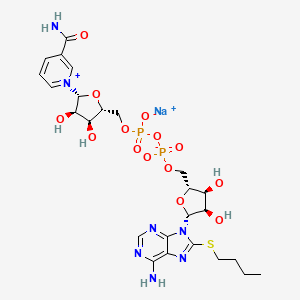
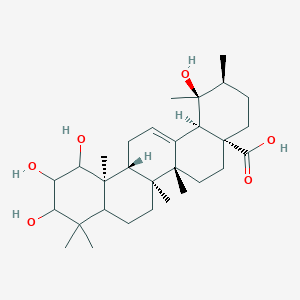
![(6R)-6-[(10S,13R,14R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10855753.png)
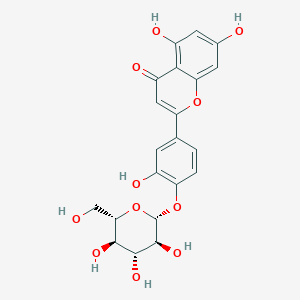
![(1S,9R,10S,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B10855769.png)
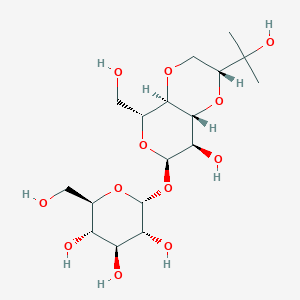
![[(Z)-non-2-enyl] 8-[[2-[2-(dimethylamino)ethylsulfanyl]acetyl]-[8-[(Z)-non-2-enoxy]-8-oxooctyl]amino]octanoate](/img/structure/B10855779.png)
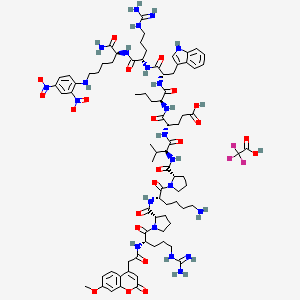
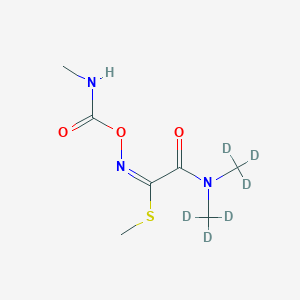
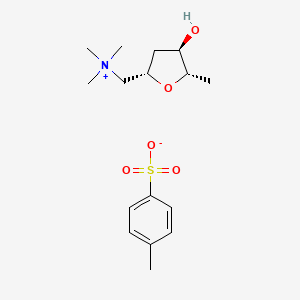
![[(Z)-non-2-enyl] 2-[4-(dimethylamino)butylsulfanylcarbonyl-(2-heptadecan-9-yloxy-2-oxoethyl)amino]acetate](/img/structure/B10855821.png)
![1-[2-[2-[Bis(2-hydroxytetradecyl)amino]ethoxy]ethyl-[2-[4-[2-[2-[bis(2-hydroxytetradecyl)amino]ethoxy]ethyl]piperazin-1-yl]ethyl]amino]tetradecan-2-ol](/img/structure/B10855823.png)
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855829.png)
